

An In-depth Technical Guide to the Spectral Data of 2,6-Dimethylanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethylanisole

Cat. No.: B089883

[Get Quote](#)

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2,6-dimethylanisole**. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.

Compound Information

- Name: **2,6-Dimethylanisole**
- Synonyms: 2-Methoxy-1,3-dimethylbenzene, 2-Methoxy-m-xylene
- CAS Number: 1004-66-6[1]
- Molecular Formula: C₉H₁₂O[1]
- Molecular Weight: 136.19 g/mol [1]

The image you are
requesting does not exist
or is no longer available.

imgur.com

- Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following sections detail the ^1H and ^{13}C NMR spectral data for **2,6-dimethylanisole**.

The ^1H NMR spectrum of **2,6-dimethylanisole**, typically recorded in deuterated chloroform (CDCl_3), exhibits distinct signals corresponding to the aromatic and methyl protons.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.98	Triplet (t)	1H	Ar-H (para-H)
~6.89	Doublet (d)	2H	Ar-H (meta-H)
~3.68	Singlet (s)	3H	$-\text{OCH}_3$
~2.27	Singlet (s)	6H	Ar- CH_3

Table 1: ^1H NMR spectral data for **2,6-dimethylanisole** in CDCl_3 .^[2]

Interpretation:

- The aromatic region displays a characteristic pattern for a 1,2,3-trisubstituted benzene ring with symmetry. The proton at the 4-position (para to the methoxy group) appears as a triplet due to coupling with the two equivalent protons at the 3 and 5-positions. These two meta protons appear as a doublet, coupling with the single para proton.
- The methoxy ($-\text{OCH}_3$) protons appear as a sharp singlet, as they have no adjacent protons to couple with.
- The six protons of the two aromatic methyl groups are chemically equivalent and thus appear as a single singlet.

The proton-decoupled ^{13}C NMR spectrum of **2,6-dimethylanisole** shows distinct signals for each unique carbon atom in the molecule. Due to the molecule's symmetry, four aromatic carbon signals and two aliphatic carbon signals are expected.

Chemical Shift (δ) ppm	Assignment
~157	Ar-C (quaternary, C-O)
~131	Ar-C (quaternary, C-CH ₃)
~128	Ar-CH (para-C)
~123	Ar-CH (meta-C)
~55	-OCH ₃
~16	Ar-CH ₃

Table 2: Estimated ¹³C NMR spectral data for **2,6-dimethylanisole**.

Interpretation:

- The chemical shifts for the aromatic carbons are in the expected downfield region (120-160 ppm). The carbon atom attached to the electronegative oxygen of the methoxy group is the most downfield.
- The quaternary carbons are typically weaker in intensity compared to the protonated carbons.
- The aliphatic carbons of the methoxy and aromatic methyl groups appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,6-dimethylanisole**, a liquid, is typically obtained neat (without a solvent) using an ATR-FTIR spectrometer.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium-Strong	Aliphatic C-H Stretch (-CH ₃)
~1580	Medium	Aromatic C=C Stretch
~1470	Medium	C-H Bend (-CH ₃)
~1250	Strong	Aryl-O-C Asymmetric Stretch (Ether)
~1050	Strong	Aryl-O-C Symmetric Stretch (Ether)
~770	Strong	Aromatic C-H Out-of-Plane Bend

Table 3: Predicted IR absorption bands for **2,6-dimethylanisole**.

Interpretation:

- The presence of both aromatic and aliphatic C-H stretching vibrations is evident from the absorptions just above and below 3000 cm⁻¹, respectively.
- The strong absorptions in the fingerprint region, particularly the C-O stretching bands of the aryl ether, are highly characteristic of the anisole moiety.
- The pattern of the out-of-plane C-H bending bands can provide further information about the substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of volatile compounds like **2,6-dimethylanisole**.

m/z	Relative Intensity (%)	Assignment
136	100	[M] ⁺ (Molecular Ion)
121	84.6	[M-CH ₃] ⁺
105	13.1	[M-OCH ₃] ⁺ or [M-CH ₃ -O] ⁺
91	33.4	[C ₇ H ₇] ⁺ (Tropylium ion)
77	34.5	[C ₆ H ₅] ⁺ (Phenyl ion)

Table 4: Mass spectral data for **2,6-dimethylanisole**.^[3]

Interpretation:

- The molecular ion peak at m/z 136 confirms the molecular weight of the compound and is the base peak in the spectrum.
- The most significant fragment ion at m/z 121 results from the loss of a methyl radical (•CH₃), a common fragmentation pathway for methylated aromatic compounds.
- The fragment at m/z 91 is likely the stable tropylium ion, formed through rearrangement after the initial fragmentation.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **2,6-dimethylanisole** in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
 - Transfer the solution to a 5 mm NMR tube.
- Instrumentation:

- A 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
 - Spectral Width: 16 ppm centered at approximately 6 ppm.
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 8-16.
 - Temperature: 298 K.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
 - Spectral Width: 240 ppm centered at approximately 100 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.
 - Temperature: 298 K.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ^1H and the CDCl_3 solvent peak at 77.16 ppm for ^{13}C .

- Integrate the signals in the ^1H spectrum and pick the peaks in both spectra.
- Sample Preparation:
 - **2,6-Dimethylanisole** is a liquid and can be analyzed directly.
- Instrumentation:
 - A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).
- Data Acquisition:
 - Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - Acquire a background spectrum of the clean, empty ATR crystal.
 - Place a small drop of **2,6-dimethylanisole** onto the center of the ATR crystal.
 - Acquire the sample spectrum.
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
 - Perform baseline correction and identify the peak positions (wavenumbers).
- Sample Preparation:
 - For direct infusion, dissolve a small amount of **2,6-dimethylanisole** in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

- Alternatively, for GC-MS, prepare a dilute solution (e.g., 100 µg/mL) in a suitable solvent.
- Instrumentation:
 - A mass spectrometer equipped with an Electron Ionization (EI) source. This can be a standalone instrument with a direct insertion probe or a gas chromatograph-mass spectrometer (GC-MS) system.
- Data Acquisition (Direct Infusion):
 - Introduce the sample into the ion source via a heated direct insertion probe.
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Source Temperature: 200-250 °C.
- Data Processing:
 - Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.
 - Compare the fragmentation pattern to spectral libraries for confirmation if desired.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample like **2,6-dimethylanisole**.

[Click to download full resolution via product page](#)

Spectroscopic Analysis Workflow for 2,6-Dimethylanisole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,6-Dimethylanisole | C9H12O | CID 66088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-DIMETHYLANISOLE(1004-66-6) 1H NMR [m.chemicalbook.com]
- 3. 2,6-Dimethylaniline(87-62-7) 13C NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Data of 2,6-Dimethylanisole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089883#2-6-dimethylanisole-spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com